molecular formula C18H16BrN5OS B2481430 N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923688-33-9

N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2481430
CAS RN: 923688-33-9
M. Wt: 430.32
InChI Key: XBZVOHYCGBAZKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide and related compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds or functionalized intermediates. The procedures often include condensation, acylation, and thiation steps. For example, derivatives similar to this compound have been synthesized through reactions involving 2-chloroacetamides and thiourea derivatives under specific conditions, leading to various heterocyclic compounds with significant activities (Gul et al., 2017; Schmeyers & Kaupp, 2002).

Molecular Structure Analysis

The molecular structure of such compounds typically features several key elements: a central imidazo[2,1-c][1,2,4]triazole core, a phenyl ring, and a bromophenyl group connected through an acetamide linker. The structure is characterized by spectroscopic methods such as IR, NMR, and mass spectroscopy, providing detailed information about the chemical environment of each atom within the molecule (Güzeldemirci & Küçükbasmacı, 2010; Duran & Canbaz, 2013).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions due to their active functional groups. For example, the thioacetamide group can be involved in nucleophilic substitution reactions, and the imidazo[2,1-c][1,2,4]triazole moiety can undergo cyclization and coupling reactions. The presence of halogen atoms like bromine in the molecule increases its reactivity towards palladium-catalyzed cross-coupling reactions (Güzeldemirci & Küçükbasmacı, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their processing and application in various domains. These properties are typically determined through analytical techniques and contribute to the compound's characterization and potential pharmaceutical formulation (Duran & Canbaz, 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity (pKa values), and reactivity, are significant for understanding the compound's behavior in biological systems and its interactions with other molecules. These properties are often investigated using spectroscopic methods and computational chemistry to predict the compound's stability, reactivity, and interaction with biological targets (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial and Antituberculosis Activity Compounds similar to N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have been tested for their antimicrobial activities. For instance, derivatives bearing imidazo[2,1-b]thiazole moiety demonstrated promising antimicrobial activities, including antituberculosis activity against Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).

Cytotoxicity and Anticancer Activity Several studies have investigated the cytotoxic potency of similar compounds on human cancer cell lines. For example, novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives were evaluated for their in vitro cytotoxic potency, revealing significant antitumor activity (Balewski et al., 2020).

Synthesis and Structural Analysis The synthesis and structural analysis of such compounds are crucial for understanding their potential applications. Studies involving the synthesis of novel triazole derivatives and their antimicrobial activities contribute to this understanding (Altıntop et al., 2011).

Molecular Docking Studies Molecular docking studies play a vital role in predicting the interaction of these compounds with biological targets. For instance, pyrazole-imidazole-triazole hybrids were synthesized and evaluated for antimicrobial activity, supported by molecular docking studies to ascertain their binding conformations (Punia et al., 2021).

properties

IUPAC Name

N-(4-bromophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5OS/c19-13-6-8-14(9-7-13)20-16(25)12-26-18-22-21-17-23(10-11-24(17)18)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZVOHYCGBAZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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